molecular formula C22H23N7O2S3 B11517800 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-{2-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide

2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-{2-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide

Cat. No.: B11517800
M. Wt: 513.7 g/mol
InChI Key: UBCARAIKMWRDHP-UHFFFAOYSA-N
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Description

2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-{2-[({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}ACETAMIDE is a complex organic compound that features a combination of tetrazole, benzothiazole, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-{2-[({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}ACETAMIDE typically involves multi-step reactions. One common approach includes the formation of the tetrazole ring through [3+2] cycloaddition reactions involving azides and nitriles . The benzothiazole moiety can be synthesized via cyclization reactions involving ortho-aminothiophenols and carbon disulfide . The final step involves coupling these intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production while maintaining efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-{2-[({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}ACETAMIDE can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-{2-[({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The tetrazole and benzothiazole moieties can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-{2-[({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}ACETAMIDE is unique due to its combination of tetrazole, benzothiazole, and acetamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .

Properties

Molecular Formula

C22H23N7O2S3

Molecular Weight

513.7 g/mol

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-[2-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]acetamide

InChI

InChI=1S/C22H23N7O2S3/c1-13(2)14-4-6-15(7-5-14)23-20(31)12-33-22-25-17-9-8-16(10-18(17)34-22)24-19(30)11-32-21-26-27-28-29(21)3/h4-10,13H,11-12H2,1-3H3,(H,23,31)(H,24,30)

InChI Key

UBCARAIKMWRDHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NN=NN4C

Origin of Product

United States

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